2-Chloro-5-methylnicotinonitrile
Overview
Description
2-Chloro-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by its yellow crystalline solid form and has the molecular formula C7H5ClN2 . This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylnicotinonitrile typically involves halogenation and nitrile formation reactions. One common method includes the chlorination of 5-methylnicotinonitrile using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield . The process involves the use of inexpensive raw materials and terminates in a batch crystallization step to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinonitrile derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nicotinic acid derivatives.
Reduction Products: Reduction reactions can yield amine or alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-methylnicotinonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Chloro-5-methylnicotinonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Structural Differences: The presence of different substituents on the nicotinonitrile ring can significantly alter the chemical and biological properties of these compounds.
Properties
IUPAC Name |
2-chloro-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDCRTUCXNUXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495836 | |
Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-34-0 | |
Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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